molecular formula C4H7NOS B1265977 1,3-Thiazinan-2-one CAS No. 14889-64-6

1,3-Thiazinan-2-one

Cat. No. B1265977
CAS RN: 14889-64-6
M. Wt: 117.17 g/mol
InChI Key: SZLJIZCLWIILLB-UHFFFAOYSA-N
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Description

1,3-Thiazinan-2-one is a chemical compound that has been studied for its potential applications in green chemistry . It has a molecular weight of 117.17 .


Synthesis Analysis

The synthesis of 1,3-Thiazinan-2-one has been achieved through a transition-metal-free reaction process. In this process, a variety of easily available arylamines react with elemental sulfur and CO2 (1 atm) to give functional thiazolidin-2-ones and 1,3-thiazinan-2-ones in moderate to good yields via C–H bond functionalization .


Molecular Structure Analysis

The molecular structure of 1,3-Thiazinan-2-one is represented by the Inchi Code: 1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2, (H,5,6) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-Thiazinan-2-one involve the use of arylamines, elemental sulfur, and CO2. The reaction conditions are transition-metal-free, and the process results in the generation of three bonds in one reaction .


Physical And Chemical Properties Analysis

The average mass of 1,3-Thiazinan-2-one is 103.186 Da .

Scientific Research Applications

Acetylcholinesterase Inhibitors

1,3-Thiazinan-2-one derivatives, such as thiazolidin-4-ones and thiazinan-4-ones, have been synthesized and evaluated for their potential as acetylcholinesterase (AChE) inhibitors. These compounds could serve as a starting point for the development of new AChE inhibitory agents, beneficial in treating diseases like Alzheimer's (Neves et al., 2019).

Derivatives in Disease Treatment

Thiazinane derivatives have shown promise in disease treatment. For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine exhibited anti-HIV activity, suggesting potential as an anti-AIDS treatment. Other derivatives have shown analgesic, antibiotic, and anticoagulant properties (Hassan et al., 2020).

Novel Synthesis Methods

Innovative methods for synthesizing 1,3-thiazinan-2-one derivatives have been developed. For instance, a one-pot synthesis using ultrasound irradiation has been reported, highlighting advancements in synthetic chemistry (Minić et al., 2018).

Antibacterial and Antimalarial Properties

Some 1,3-thiazinan-2-one derivatives have demonstrated significant antibacterial and antimalarial activities. This includes effective action against pathogenic bacterial strains and Mycobacterium tuberculosis, as well as Plasmodium falciparum, the parasite responsible for malaria (Umamatheswari & Sankar, 2017).

COX-2 Inhibitors

3-alkyl-2-aryl-1,3-thiazinan-4-one derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. This suggests potential applications in treating conditions like inflammation and pain (Zebardast et al., 2009).

Antihyperglycemic and Antidyslipidemic Agents

1,3-Thiazinan-2-one derivatives have shown promise as antihyperglycemic and antidyslipidemic agents, indicating potential in managing diabetes and associated lipid disorders (Raza et al., 2013).

Safety And Hazards

Safety information for 1,3-Thiazinan-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the study of 1,3-Thiazinan-2-one could involve exploring more efficient ways to synthesize it, as well as investigating its potential applications in various fields of chemistry .

properties

IUPAC Name

1,3-thiazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLJIZCLWIILLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164122
Record name 1,3-Thiazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazinan-2-one

CAS RN

14889-64-6
Record name 1,3-Thiazinan-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014889646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Thiazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DJ Boruah, L Borkotoky, UD Newar… - Asian Journal of …, 2023 - Wiley Online Library
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the efficient synthesis of diverse molecular scaffolds, particularly nitrogen‐containing …
Number of citations: 2 onlinelibrary.wiley.com
TP Trofimova, ON Zefirova, AA Mandrugin… - Moscow University …, 2009 - Springer
The present work deals with the synthesis of sixteen compounds with putative inhibiting activity towards NO-synthase on the basis of 2-amino-2-thiazoline and 2-amino-5,6-dihydro-4H-1…
Number of citations: 3 link.springer.com
B BENDIF - 2022 - dspace.univ-guelma.dz
L’arrivée des antibiotiques dès les années 1940 avait donné une incroyable puissance aux médecins1A1. Des infections naguère dévastatrices–fièvre typhoïde, coqueluche, …
Number of citations: 0 dspace.univ-guelma.dz
M Choury - 2021 - theses.hal.science
L’objectif de cette thèse a été de développer de nouvelles réactions métallo-catalysées permettant d’accéder à des hétérocycles mixtes soufrés et azotés de taille moyenne originaux, …
Number of citations: 3 theses.hal.science

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